Structural Regioisomerism: Definitive 3,5-Dichloro-4-Methoxy Aniline Configuration vs. Bosutinib
The compound is a regioisomer of Bosutinib, differing exclusively in the substitution pattern of the dichloromethoxy aniline ring: 3,5-dichloro-4-methoxy versus the 2,4-dichloro-5-methoxy arrangement present in Bosutinib. This structural divergence is unequivocally confirmed by single-crystal X-ray diffraction and distinct spectroscopic signatures, including unique IR absorption bands of the nitrile group and divergent NMR chemical shifts [1].
| Evidence Dimension | Chemical Structure (Aniline Substitution Pattern) |
|---|---|
| Target Compound Data | 3,5-dichloro-4-methoxy phenyl ring (CAS 1391063-17-4) |
| Comparator Or Baseline | 2,4-dichloro-5-methoxy phenyl ring (Bosutinib, CAS 380843-75-4) |
| Quantified Difference | Distinct chlorine and methoxy positional isomerism; identical molecular weight (530.45 g/mol) but differentiable by X-ray crystallography, IR, and NMR [1] |
| Conditions | Single-crystal X-ray diffraction (PDB 4BC6, 5VCZ), IR and NMR spectroscopy |
Why This Matters
This structural distinction is critical for analytical method validation; HPLC methods lacking appropriate standards may fail to resolve this isomer from Bosutinib, leading to inaccurate purity assessments.
- [1] Levinson NM, Boxer SG (2012) Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE 7(4): e29828. View Source
